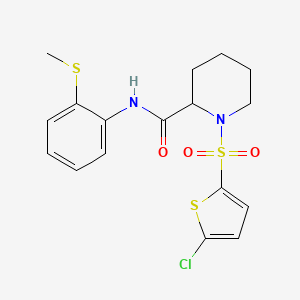

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methylsulfanylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S3/c1-24-14-8-3-2-6-12(14)19-17(21)13-7-4-5-11-20(13)26(22,23)16-10-9-15(18)25-16/h2-3,6,8-10,13H,4-5,7,11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWJXVBIPRPLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine core, sulfonyl group, and various substituents that contribute to its biological activity. This article reviews its biological properties, focusing on antibacterial, cytotoxic, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 430.98 g/mol. The presence of the sulfonyl group enhances its biological activity, while the methylthio group on the phenyl ring contributes to its unique chemical properties .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.98 g/mol |

| InChI | InChI=... |

| LogP | 4 (hydrophobicity) |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies, these compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis .

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Enterococcus faecalis | High |

| Mycobacterium tuberculosis | Moderate |

| Escherichia coli | Moderate |

Cytotoxicity

Cytotoxicity studies have shown that this compound exhibits low toxicity towards primary porcine monocyte-derived macrophages, indicating a favorable safety profile for potential therapeutic applications .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively .

Table 3: Enzyme Inhibition Activity

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong |

| Urease | Strong |

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the antibacterial activity of synthesized compounds with similar structures, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results suggested that modifications in the piperidine ring could enhance antibacterial efficacy .

- In Silico Studies : Molecular docking studies indicated that the compound interacts favorably with target proteins involved in bacterial metabolism, supporting its potential as a lead compound for drug development .

- Cytotoxicity Assessment : Compounds were tested for cytotoxic effects on various cancer cell lines, revealing significant selectivity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H19ClN2O3S3

- Molecular Weight : 430.98 g/mol

- Functional Groups : Sulfonyl, methylthio, and piperidine

The presence of the sulfonyl group enhances the compound's biological activity, while the methylthio group contributes to its unique chemical properties. This structural configuration indicates potential interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

- Case Study : In vitro studies have shown that related compounds display high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating effective cytotoxicity .

Enzyme Inhibition

The compound's structural features allow it to interact with specific enzymes, which can lead to inhibition of pathological processes. This characteristic is particularly relevant in the development of drugs targeting enzyme-related diseases.

- Mechanism of Action : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, suggesting that this compound could be explored for treating conditions like glaucoma or certain types of cancer .

Antimicrobial Properties

The compound's unique combination of functional groups may also confer antimicrobial activity. Similar compounds have been documented to possess antibacterial and antifungal properties, making them suitable candidates for further exploration in infectious disease treatment.

Future Directions in Research

Continued research is essential to fully understand the therapeutic potential of this compound. Future studies should focus on:

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.

- Formulation development for effective delivery systems targeting specific diseases.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer: Characterization should involve a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on sulfonyl and carboxamide functional groups. Chemical shifts for thiophene and piperidine moieties should align with predicted patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. A C18 column and acetonitrile/water gradient are typical conditions .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the 5-chlorothiophene moiety .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: A two-step synthesis is typical:

Sulfonylation : React piperidine-2-carboxamide with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .

Carboxamide Coupling : Use EDC/HOBt or DCC as coupling agents to link the intermediate to 2-(methylthio)aniline in anhydrous DMF. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield, particularly in sulfonylation and coupling steps?

Methodological Answer:

- Temperature Control : Maintain strict temperature control during sulfonylation (0–5°C) to minimize side reactions .

- Catalyst Selection : Replace EDC with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Solvent Optimization : Use anhydrous THF instead of DMF for better solubility of hydrophobic intermediates .

- Real-Time Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Validation Assays : Perform dose-response studies (e.g., IC or EC) in cell-based models to confirm computational docking results. For example, use ATPase inhibition assays if targeting kinase pathways .

- Structural Revisions : Re-examine the compound’s tautomeric or conformational states via X-ray crystallography. Adjust computational parameters (e.g., force fields) to match experimental data .

- Meta-Analysis : Compare results across multiple computational platforms (e.g., AutoDock vs. Schrödinger) to identify consensus binding modes .

Q. How to design experiments investigating antimicrobial activity amid conflicting literature reports?

Methodological Answer:

- Standardized Protocols : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., ciprofloxacin) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Use time-kill assays and fluorescence microscopy to differentiate bacteriostatic vs. bactericidal effects.

- Resistance Profiling : Combine with sub-inhibitory concentrations of β-lactams to assess synergy and mitigate resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.